molecular formula C10H13NO2 B504946 N-[2-(hydroxymethyl)phenyl]propanamide

N-[2-(hydroxymethyl)phenyl]propanamide

Cat. No.: B504946
M. Wt: 179.22g/mol
InChI Key: LDPJJIVXLFVOPL-UHFFFAOYSA-N
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Description

N-[2-(Hydroxymethyl)phenyl]propanamide is a propanamide derivative featuring a hydroxymethyl (-CH2OH) substituent at the 2-position of the phenyl ring. This functional group confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity and solubility compared to non-polar substituents. The hydroxymethyl group may influence biological activity, particularly in receptor binding or metabolic stability, as seen in other propanamide derivatives .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22g/mol

IUPAC Name

N-[2-(hydroxymethyl)phenyl]propanamide

InChI

InChI=1S/C10H13NO2/c1-2-10(13)11-9-6-4-3-5-8(9)7-12/h3-6,12H,2,7H2,1H3,(H,11,13)

InChI Key

LDPJJIVXLFVOPL-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC=C1CO

Canonical SMILES

CCC(=O)NC1=CC=CC=C1CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The hydroxymethyl group distinguishes N-[2-(hydroxymethyl)phenyl]propanamide from analogs with alternative substituents. Key comparisons include:

Table 1: Physical Properties of Selected Propanamide Derivatives
Compound Name Substituent(s) Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups Evidence Source
This compound 2-hydroxymethyl Not reported 179.21 (calculated) -CH2OH, -CONH- -
Compound 20 () 3-fluoro-4-(methylsulfonamido) 85–90 679.18 -SO2NHCH3, -CF3
Compound 23 () Isopentyloxy pyridine 136–139 701.21 -OCH2CH(CH2CH2CH3), -CF3
N-{2-[N-(4-Methylphenyl)oxamoyl]-phenyl}propanamide () 4-methylphenyloxamoyl 90–95 326.34 -NHCOC(O)N(p-tolyl)
N-[2-(aminomethyl)phenyl]-3-(2,2,2-trifluoroethoxy)propanamide () 2-aminomethyl, 3-trifluoroethoxy Not reported 276.25 -CH2NH2, -OCH2CF3

Key Observations:

  • This may improve solubility in polar solvents.
  • Melting Points: Alkoxy-substituted analogs (e.g., ) exhibit higher melting points (136–139°C) due to crystalline packing stabilized by van der Waals forces, whereas sulfonamide derivatives () show moderate melting points (85–90°C) .
  • Electron-Withdrawing Effects: Fluorine or sulfonamido groups () increase metabolic stability but reduce solubility compared to hydroxymethyl .

Research Findings and Implications

  • Crystal Engineering: Compounds like N-{2-[N-(4-Methylphenyl)oxamoyl]-phenyl}propanamide () form dimeric structures via N–H⋯O bonds, whereas hydroxymethyl analogs may adopt distinct packing motifs due to -CH2OH interactions .
  • Metabolic Stability: Fluorinated analogs () exhibit prolonged half-lives in vivo, but hydroxymethyl derivatives might undergo faster glucuronidation due to the -OH group .

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